molecular formula C18H25N3O5 B2843440 ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate CAS No. 2034513-58-9

ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate

Cat. No.: B2843440
CAS No.: 2034513-58-9
M. Wt: 363.414
InChI Key: CYJWZRFEBNSJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate is a complex organic compound that belongs to the class of indolizine derivatives Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring

Scientific Research Applications

ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve binding to specific proteins, inhibiting certain pathways, or other biochemical interactions .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods of synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a suitable indolizine precursor with a piperidine derivative under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including the use of efficient catalysts and purification techniques, is crucial to achieving high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify existing ones .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-amido)piperidine-1-carboxylate include other indolizine derivatives and compounds with similar functional groups. Examples include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Properties

IUPAC Name

ethyl 4-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-3-26-18(24)20-9-6-12(7-10-20)19-17(23)16-13-5-4-8-21(13)15(22)11-14(16)25-2/h11-12H,3-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWZRFEBNSJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C3CCCN3C(=O)C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.